molecular formula C11H11IO B8658146 1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene CAS No. 129180-58-1

1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene

Cat. No. B8658146
M. Wt: 286.11 g/mol
InChI Key: HWARCJVQUDOHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612323

Procedure details

To a solution of 4-iodophenol (6.05 g, 27.5 mmol), in anhydrous acetonitrile (25 mL) cooled to 0° C. was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.50 mL, 30.1 mmol). The solution was stirred for 10 minutes then the title B compound (2.56 g, 25 mmol) was added followed by copper(II) chloride dihydrate (5.1 mg, 0.030 mmol). The reaction mixture was stirred at 0° C. for five hours then concentrated in vacuo. The residue was partitioned between 200 mL of toluene and 40 mL of 1M aq HCl solution. The organic layer was washed with two-40 mL portions of 1M aq HCl solution, two-40 mL portions of 1M aq NaOH solution, brine then dried (magnesium sulfate) and concentrated in vacuo to give a pale yellow liquid. The crude material was purified by bulb-to-bulb distillation (100° C., 0.1 mm) to afford the title compound as a colorless liquid (5.65 g, 19.7 mmol, 79%).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
5.1 mg
Type
catalyst
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N12CCCN=[C:15]1[CH2:14][CH2:13][CH2:12]CC2.[C:20](#N)C>O.O.[Cu](Cl)Cl>[CH3:12][C:13]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)([CH3:20])[C:14]#[CH:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
compound
Quantity
2.56 g
Type
reactant
Smiles
Step Four
Name
Quantity
5.1 mg
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for five hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 200 mL of toluene and 40 mL of 1M aq HCl solution
WASH
Type
WASH
Details
The organic layer was washed with two-40 mL portions of 1M aq HCl solution, two-40 mL portions of 1M aq NaOH solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
The crude material was purified by bulb-to-bulb distillation (100° C., 0.1 mm)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C#C)(C)OC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.7 mmol
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.